molecular formula C11H10BrNO2S B1334421 2-Bromo-N-(P-toluenesulfonyl)pyrrole CAS No. 290306-56-8

2-Bromo-N-(P-toluenesulfonyl)pyrrole

Cat. No.: B1334421
CAS No.: 290306-56-8
M. Wt: 300.17 g/mol
InChI Key: DEGWOQDAQOPOEW-UHFFFAOYSA-N
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Description

2-Bromo-N-(P-toluenesulfonyl)pyrrole is an organic compound with the molecular formula C11H10BrNO2S and a molecular weight of 300.17 g/mol . It is a derivative of pyrrole, substituted with a bromine atom at the 2-position and a p-toluenesulfonyl group at the nitrogen atom. This compound is known for its stability and crystalline nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-(P-toluenesulfonyl)pyrrole can be synthesized through a two-step process:

The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the tosylation step. The reactions are usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(P-toluenesulfonyl)pyrrole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.

    Oxidation: The pyrrole ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include azido, cyano, and thiol derivatives of the pyrrole.

    Oxidation: Products include pyrrole-2,5-dione derivatives.

    Reduction: Products include the corresponding sulfide derivatives.

Scientific Research Applications

2-Bromo-N-(P-toluenesulfonyl)pyrrole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-N-(P-toluenesulfonyl)pyrrole involves its interaction with nucleophiles and electrophiles. The bromine atom at the 2-position is highly reactive, making it a suitable site for nucleophilic substitution reactions. The p-toluenesulfonyl group enhances the compound’s stability and reactivity by acting as an electron-withdrawing group, which facilitates various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(toluene-4-sulphonyl)-1H-pyrrole
  • 2-Bromo-1-tosyl-1H-pyrrole
  • 2-Bromo-1-[(4-methylphenyl)sulphonyl]-1H-pyrrole

Uniqueness

2-Bromo-N-(P-toluenesulfonyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both the bromine atom and the p-toluenesulfonyl group allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .

Biological Activity

2-Bromo-N-(P-toluenesulfonyl)pyrrole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its antibacterial properties and interactions with various biomolecules.

Chemical Structure and Properties

The molecular formula of this compound is C11H10BrNO2SC_{11}H_{10}BrNO_{2}S. The compound features a pyrrole ring substituted with a bromine atom and a p-toluenesulfonyl group, which enhances its solubility and reactivity. The crystal structure analysis reveals that the compound crystallizes in a columnar arrangement with interdigitated C—H⋯O interactions, which may play a role in its biological activity .

Synthesis

The synthesis of this compound typically involves the bromination of pyrrole derivatives followed by the introduction of the p-toluenesulfonyl group. Various synthetic routes have been explored, including one-pot multicomponent reactions that facilitate the rapid assembly of complex structures while minimizing the use of hazardous reagents .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The presence of halogen substitutions, particularly bromine at the C4 position of pyrrole, has been correlated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrrole have shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

The mechanism underlying the antibacterial activity of this compound is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts bacterial cell division and leads to cell death. Additionally, the sulfonyl group may enhance the compound's ability to penetrate bacterial membranes, further contributing to its efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Study on Anticancer Activity : A study evaluated various pyrrole derivatives for their anticancer properties using MTT assays. The results indicated that some derivatives exhibited significant cytotoxicity against cancer cell lines such as HEPG2 and MCF7, suggesting that modifications to the pyrrole structure can enhance therapeutic potential .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications at specific positions on the pyrrole ring can dramatically influence biological activity. For example, introducing different substituents on the p-toluenesulfonyl group can alter both solubility and interaction with target biomolecules .

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 Values
This compoundAntibacterialE. coli32-64 µg/mL
Pyrrole Derivative AAnticancerHEPG2IC50 = 1.18 ± 0.14 µM
Pyrrole Derivative BAnticancerMCF7IC50 = 0.7 ± 0.2 µM

Properties

IUPAC Name

2-bromo-1-(4-methylphenyl)sulfonylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S/c1-9-4-6-10(7-5-9)16(14,15)13-8-2-3-11(13)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGWOQDAQOPOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397287
Record name 2-Bromo-1-(p-toluenesulfonyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290306-56-8
Record name 2-Bromo-1-(p-toluenesulfonyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(4-toluenesulphonyl)-1H-pyrrole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Bromo-N-(P-toluenesulfonyl)pyrrole in organic synthesis?

A1: this compound [, ] serves as a stable and robust derivative of the inherently sensitive 2-bromopyrrole. This compound exhibits excellent stability at room temperature, overcoming the limitations of 2-bromopyrrole, which tends to decompose over time. This enhanced stability makes it a valuable building block in organic synthesis, particularly in Suzuki coupling reactions with arylboronic acids [].

Q2: What is the crystal structure of this compound?

A2: this compound crystallizes in a columnar structure characterized by interdigitated C—H⋯O doubly bonded chains. These columns exhibit a herringbone packing arrangement and are interconnected through weak hydrogen bonds []. Interestingly, this structure is nearly isomorphous to its chloromethyl analog, despite the difference in size and interactions between the bromine and chloromethyl substituents [].

Q3: What are the advantages of using this compound in Suzuki coupling reactions?

A3: this compound acts as an efficient substrate in Suzuki coupling reactions with arylboronic acids []. This reaction allows for the introduction of diverse aryl groups onto the pyrrole ring, expanding the possibilities for synthesizing a wide array of substituted pyrrole derivatives, which are valuable building blocks in medicinal chemistry and materials science.

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